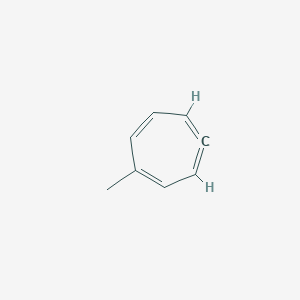

5-Methylcyclohepta-1,2,4,6-tetraene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

93001-01-5 |

|---|---|

Molekularformel |

C8H8 |

Molekulargewicht |

104.15 g/mol |

InChI |

InChI=1S/C8H8/c1-8-6-4-2-3-5-7-8/h2,4-7H,1H3 |

InChI-Schlüssel |

DYMMVBRDKIAPMO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C=CC=C1 |

Herkunft des Produkts |

United States |

Computational and Theoretical Chemistry Studies

Potential Energy Surface (PES) Mapping for Reaction Pathways

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. rsc.org For a molecule like 5-Methylcyclohepta-1,2,4,6-tetraene, which is an isomer on the C₈H₈ potential energy surface, mapping the PES is crucial for understanding its relationship with other isomers and for identifying pathways for its formation and subsequent reactions.

Computational studies on the parent C₇H₆ potential energy surface have been instrumental in understanding the landscape where cyclohepta-1,2,4,6-tetraene resides. acs.org These studies reveal a complex web of interconverting isomers, including carbenes, bicyclic compounds, and other unsaturated rings. acs.org The PES for these systems is typically explored by calculating the energies of various stationary points (minima corresponding to stable or metastable molecules, and saddle points corresponding to transition states) and the intrinsic reaction coordinates (IRCs) that connect them.

For 5-Methylcyclohepta-1,2,4,6-tetraene, a detailed PES map would elucidate its kinetic stability and the energy barriers for rearrangement to more stable structures, such as methyl-substituted fulvenallene or benzocyclopropene derivatives. The methyl group, while a seemingly small addition, can significantly alter the relative energies of isomers and the heights of transition barriers on the PES.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system. wikipedia.orgtaylorandfrancis.com By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectory of each atom over time, providing insights into conformational changes, vibrational motions, and reaction dynamics. wikipedia.org

Conformational Sampling: The seven-membered ring of 5-Methylcyclohepta-1,2,4,6-tetraene is likely to be non-planar. MD simulations could explore the different possible conformations and the dynamics of their interconversion.

Reaction Dynamics: By providing initial kinetic energy to the system, MD simulations can be used to observe the unimolecular rearrangement of 5-Methylcyclohepta-1,2,4,6-tetraene in real-time, offering a dynamic perspective on the pathways identified through static PES mapping.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the surrounding environment might influence the stability and reactivity of this transient species.

The primary challenge in performing MD simulations on such a reactive molecule is the need for a highly accurate and computationally efficient potential, often derived from quantum mechanical calculations.

Quantum Chemical Calculations

Quantum chemical calculations are the bedrock of modern computational chemistry, providing the means to determine the electronic structure and energy of molecules. Different levels of theory, with varying accuracy and computational cost, can be employed.

Density Functional Theory (DFT) Approaches (e.g., BLYP)

Density Functional Theory (DFT) has become one of the most popular tools in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the energy of a molecule based on its electron density. Various functionals are available, such as the BLYP (Becke, Lee, Yang, Parr) functional, which combines the Becke exchange functional with the Lee-Yang-Parr correlation functional.

DFT calculations have been successfully used to investigate the relative energies and structures of isomers on the C₇H₆ potential energy surface. acs.org For 5-Methylcyclohepta-1,2,4,6-tetraene, DFT would be the method of choice for initial geometry optimizations, frequency calculations, and for exploring the PES. The table below presents illustrative relative energies for key C₇H₆ isomers calculated using DFT, which provides context for the expected energetics of their methylated analogs.

| Compound | B3LYP/6-31G* Relative Energy (kcal/mol) |

| Phenylcarbene | 0.0 |

| Cyclohepta-1,2,4,6-tetraene | 10.2 |

| Bicyclo[4.1.0]hepta-2,4,6-triene | 11.2 |

| Fulvenallene | -20.4 |

| Data derived from studies on the C₇H₆ potential energy surface. |

Semi-Empirical Methods (e.g., HMO, FMO)

Semi-empirical methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data. acs.org Methods like Hückel Molecular Orbital (HMO) theory, while very approximate, can provide qualitative insights into the π-electron systems of conjugated molecules. Frontier Molecular Orbital (FMO) theory, which focuses on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is useful for predicting the reactivity of molecules.

For a molecule like 5-Methylcyclohepta-1,2,4,6-tetraene, semi-empirical methods could be used for rapid preliminary calculations or for studying very large systems where ab initio and DFT methods would be computationally prohibitive. However, for reliable quantitative results, higher-level methods are necessary.

Analysis of Strain Energy and Its Role in Reactivity

Ring strain is a critical factor in determining the stability and reactivity of cyclic molecules. It arises from deviations from ideal bond angles, bond lengths, and torsional angles. Highly strained molecules possess a large amount of stored potential energy, which can be released in chemical reactions, making them highly reactive.

Studies on related strained systems, such as 1,2,3-cyclohexatriene, have shown that the strain energy can be on the order of 100 kcal/mol relative to its stable isomer, benzene (B151609). nih.gov This immense strain energy is the driving force for the high reactivity of such species, leading them to readily undergo cycloadditions, nucleophilic additions, and other reactions that relieve the strain. nih.gov A similar high reactivity is anticipated for 5-Methylcyclohepta-1,2,4,6-tetraene, driven by the release of its substantial ring strain.

| Compound | Isomerization Energy (to Benzene) (kcal/mol) |

| 1,2,3-Cyclohexatriene | ~101 |

| Illustrative data for a related strained cyclic hydrocarbon. |

Kinetic and Thermodynamic Implications of Strain

The unique structure of 5-Methylcyclohepta-1,2,4,6-tetraene, which incorporates a strained seven-membered ring with a cumulated allene (B1206475) system, leads to significant thermodynamic and kinetic consequences. A key aspect that has been computationally investigated is the barrier to enantiomerization. Due to its chiral nature, 5-Methylcyclohepta-1,2,4,6-tetraene can exist as a pair of enantiomers. The process of interconversion between these enantiomers involves a planar, achiral transition state. Theoretical calculations are essential to determine the energy barrier associated with this process, which directly relates to the kinetic stability of the individual enantiomers.

Computational studies, though not extensively detailed in publicly accessible literature, would typically employ quantum mechanical calculations to model the potential energy surface of the enantiomerization process. These calculations would identify the ground state geometry of the chiral molecule and the geometry of the planar transition state. The energy difference between these two states represents the activation energy for enantiomerization. A higher barrier would indicate greater kinetic persistence of the enantiomers at a given temperature. The inherent ring strain and the electronic demands of the allene moiety are critical factors influencing the magnitude of this barrier.

Prediction and Rationalization of Reactivity and Selectivity

Computational methods are invaluable for predicting and rationalizing the reactivity and selectivity of 5-Methylcyclohepta-1,2,4,6-tetraene. The high degree of strain and the presence of multiple reactive sites—the allene and the isolated double bonds—make experimental studies challenging. Theoretical calculations can provide insights into the molecule's electronic structure, which governs its reactivity.

Computational models can also be used to predict the regioselectivity and stereoselectivity of reactions involving 5-Methylcyclohepta-1,2,4,6-tetraene. By calculating the activation energies for different possible reaction pathways, researchers can determine the most likely product. For example, in a cycloaddition reaction, calculations could predict whether the [2+2] or [4+2] cycloadduct is favored and at which of the double bonds the reaction is most likely to occur. These predictions are based on the intricate balance of electronic effects and steric hindrance, which can be effectively modeled using computational chemistry.

Mechanistic Elucidation (Concerted vs. Stepwise, Diradical Intermediates)

Understanding the mechanisms of reactions involving 5-Methylcyclohepta-1,2,4,6-tetraene is a complex task that can be significantly aided by computational studies. A fundamental question in many reactions is whether they proceed through a concerted mechanism, where all bond-making and bond-breaking occurs in a single step, or a stepwise mechanism, which involves the formation of one or more intermediates.

Theoretical calculations can map out the entire reaction coordinate for a proposed transformation. By locating all stationary points—reactants, products, transition states, and intermediates—on the potential energy surface, a detailed reaction mechanism can be constructed. The relative energies of these species provide crucial information about the feasibility of a particular pathway.

Broader Chemical Context and Future Research Directions

Comparative Studies with Related Strained Cyclic Allene (B1206475) Systems

Strained cyclic allenes, such as 5-methylcyclohepta-1,2,4,6-tetraene, are part of a class of fleeting intermediates that have become invaluable building blocks in the synthesis of complex molecules. escholarship.orgnih.gov Despite their transient nature, these species can be intercepted through various chemical reactions, a characteristic that has spurred comparative studies with related systems like cyclohexadienes and, more recently, heterocyclic allenes. escholarship.orgescholarship.org

The study of strained cyclic allenes has revealed that they can be engaged in catalysis, often with transition metals like palladium and nickel, to create intricate molecular products. escholarship.org These metal-catalyzed annulation reactions allow for the formation of fused heterocyclic products by creating multiple new bonds and stereocenters. escholarship.orgescholarship.org

A significant area of research involves comparing these carbocyclic allenes with their heterocyclic counterparts, such as azacyclic and oxacyclic allenes. nih.gov Introducing a heteroatom into the strained ring can influence the allene's structure, stability, and reactivity. nih.govnih.gov For instance, computational studies on azacyclic allenes show a bent geometry, a departure from the linear ideal of an allene, which is a direct consequence of the ring strain. nih.gov These heterocyclic allenes can be generated under mild conditions from precursors like silyl (B83357) triflates and participate in cycloaddition reactions ([4+2], [3+2], and [2+2]) to yield a diverse array of complex heterocyclic scaffolds. nih.govnih.gov

Experimental and computational studies on azacyclic allenes have demonstrated that cycloaddition reactions can proceed with high regioselectivity and diastereoselectivity. nih.govnih.gov Furthermore, it has been shown that stereochemical information can be transferred from an enantioenriched starting material to the final product via a stereochemically defined azacyclic allene intermediate, highlighting their potential in asymmetric synthesis. nih.gov These studies provide a crucial framework for predicting and understanding the reactivity of other strained allenes like 5-methylcyclohepta-1,2,4,6-tetraene.

Relationship to Fulvenes and Fulvalenes Chemistry

The chemistry of fulvenes and fulvalenes, which are classes of cross-conjugated cyclic molecules, offers another lens through which to view the reactivity of 5-methylcyclohepta-1,2,4,6-tetraene. researchgate.netbeilstein-journals.org Fulvenes are characterized by an exocyclic double bond on a cyclic polyene system and have been a subject of interest for over a century due to their unique electronic properties and reactivity. beilstein-journals.orgnih.gov

A key feature of fulvenes is the polarizability of their exocyclic double bond, which allows them to act as either nucleophiles or electrophiles. beilstein-journals.orgnih.gov By considering their dipolar resonance structures, their reactivity in cycloaddition reactions becomes more predictable. beilstein-journals.org This propensity to form dipolar structures and participate in various cycloaddition reactions makes them ideal for synthesizing complex polycyclic frameworks. researchgate.netbeilstein-journals.org Heptafulvenes, which are based on a seven-membered ring like cycloheptatriene (B165957), have been studied alongside other fulvenes. researchgate.netnih.gov

While 5-methylcyclohepta-1,2,4,6-tetraene is not a fulvene (B1219640), its conjugated system of double bonds within a seven-membered ring suggests a potential for complex electronic interactions and cycloaddition reactivity that can be compared to that of heptafulvenes. The study of fulvene chemistry, particularly their participation as 2π, 4π, or 6π components in cycloadditions, provides a valuable conceptual model for exploring the potential reaction pathways of strained cyclic tetraenes. beilstein-journals.orgnih.gov

Interplay with Tropylium (B1234903) Ion Chemistry

The chemistry of 5-methylcyclohepta-1,2,4,6-tetraene is intrinsically linked to that of the tropylium ion (C₇H₇⁺). wikipedia.orgwikipedia.org The tropylium cation is a planar, heptagonal, and aromatic ion that fulfills Hückel's rule with 6 π-electrons. wikipedia.orglibretexts.org It is formed from cycloheptatriene, the parent structure of our target molecule, through the removal of a hydride ion from its methylene (B1212753) bridge. wikipedia.org This process results in an unusually stable carbocation where the positive charge is delocalized over all seven carbon atoms of the ring. libretexts.orgencyclopedia.pub

The formation of the highly stable tropylium cation from cycloheptatriene derivatives is a significant driving force in many reactions. nih.gov This stability and its role as a key intermediate connect it directly to the potential chemical transformations of 5-methylcyclohepta-1,2,4,6-tetraene.

Tropylium Ion as a Catalyst in Organic Transformations

In recent decades, the tropylium ion has emerged as a potent, metal-free organocatalyst. mdpi.comacs.org It functions as a Lewis acid and can catalyze a wide range of organic transformations. encyclopedia.pubnih.gov These reactions include acetalizations, trans-acetalizations, hydroboration reactions, ring contractions, and the trapping of enolates. encyclopedia.pubmdpi.com

The use of tropylium salts, such as tropylium tetrafluoroborate, as catalysts offers several advantages over traditional metal-based Lewis acids. nih.govresearchgate.net They are often more environmentally friendly, easier to handle, and can lead to high yields under mild reaction conditions with functional group tolerance. mdpi.comnih.gov The catalytic cycle often involves the tropylium ion abstracting a hydride or activating a substrate, facilitating the desired transformation before being regenerated. mdpi.com This catalytic activity underscores the synthetic utility of the tropylium ion and, by extension, the importance of its precursors like cycloheptatrienes.

Host-Guest Interactions with Tropylium Cation Analogs

The unique electronic and structural properties of the tropylium cation also enable it to participate in host-guest chemistry. libretexts.org An example of this is the formation of charge-transfer complexes between tropylium cations and host molecules like helic researchgate.netarenes. mdpi.comresearchgate.net In these systems, the binding and release of the tropylium guest can be controlled by a redox stimulus, which often results in a visual color change. mdpi.com This responsive behavior opens up possibilities for the development of molecular switches and sensors based on tropylium ion interactions.

Development of Novel Synthetic Methodologies Based on Strained Intermediates

The high reactivity of strained intermediates like 5-methylcyclohepta-1,2,4,6-tetraene is not a limitation but an opportunity for the development of novel synthetic methodologies. nih.govescholarship.org The field has moved beyond viewing these species as mere curiosities to harnessing their strain energy to drive the formation of complex chemical structures. nih.gov

A major advancement has been the development of transition metal-catalyzed reactions that intercept strained cyclic allenes in situ. escholarship.orgnih.gov Palladium and nickel catalysts, for example, can mediate annulation reactions between cyclic allenes and various partners, leading to the rapid assembly of polycyclic and heterocyclic scaffolds. escholarship.orgresearchgate.net These methods often demonstrate high levels of selectivity and can create multiple stereocenters in a single step. escholarship.orgnih.gov

The generation of these strained intermediates under mild and controlled conditions is crucial for their synthetic application. To this end, researchers have developed new precursors, such as silyl triflates and silyl tosylates, which can generate cyclic allenes and alkynes upon treatment with a fluoride (B91410) source. escholarship.orgescholarship.org These methodological advancements have made the chemistry of strained intermediates more accessible and versatile.

Design of New Molecular Architectures Utilizing Cyclic Allene Reactivity

The ultimate goal of harnessing the reactivity of strained cyclic allenes is to design and construct novel molecular architectures that would be difficult to access through conventional means. nih.govumn.edu The unique reaction modes of these intermediates, driven by the release of ring strain, allow for the creation of structurally complex and diverse molecules. researchgate.net

Cycloaddition reactions are a cornerstone of cyclic allene chemistry, enabling the synthesis of sp³-rich polycycles, often with high stereocontrol. escholarship.orgnih.gov These reactions can form multiple C-C bonds in a single operation, rapidly building molecular complexity. nih.gov The products of these reactions include molecules with fused and bridged ring systems, spirocenters, and contiguous stereocenters, which are valuable motifs in medicinal chemistry and materials science. escholarship.orgnih.gov

Furthermore, the merger of strained intermediate chemistry with transition metal catalysis has expanded the toolbox for organic synthesis, enabling the construction of complex scaffolds from simple precursors. nih.govresearchgate.net These strategies have been applied to the synthesis of natural products, complex heterocyclic systems, and important ligands for catalysis, demonstrating the broad utility of strained cyclic allenes in modern chemistry. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-methylcyclohepta-1,2,4,6-tetraene, and how do reaction conditions influence product stability?

- Methodological Answer : Synthesis typically involves ring-expansion or rearrangement reactions. For example, analogous systems like 1-azacyclohepta-1,2,4,6-tetraene are generated via nitrene intermediates undergoing ring-expansion (e.g., phenylnitrene rearrangement) . Key challenges include stabilizing the highly strained, conjugated tetraene system. Low-temperature photolysis or matrix isolation techniques are often employed to prevent decomposition. Reaction solvents (e.g., non-polar matrices) and substituents (e.g., methyl groups) can modulate stability by reducing strain or steric hindrance .

Q. How is the electronic structure of 5-methylcyclohepta-1,2,4,6-tetraene characterized experimentally?

- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy and computational methods like density functional theory (DFT) are critical. UV-Vis reveals π→π* transitions in the conjugated system, while DFT calculations (e.g., B3LYP/6-31G*) predict bond lengths and orbital delocalization. For example, analogous cycloheptatetraenes show absorption bands at ~350–400 nm, correlating with conjugation length . Nuclear magnetic resonance (NMR) under cryogenic conditions may detect paramagnetic shifts due to antiaromatic character.

Advanced Research Questions

Q. What strategies are effective in stabilizing 5-methylcyclohepta-1,2,4,6-tetraene for spectroscopic or reactivity studies?

- Methodological Answer : Supramolecular encapsulation (e.g., carcerands) isolates reactive intermediates by restricting molecular motion and shielding from external reagents. For instance, 1,2,4,6-cycloheptatetraene analogs are stabilized inside carcerand C, enabling characterization via X-ray crystallography and NMR . Alternative approaches include steric protection via bulky substituents (e.g., tert-butyl groups) or inert gas matrices (e.g., argon at 10 K).

Q. How do computational models resolve contradictions in experimental data on antiaromaticity and reactivity?

- Methodological Answer : Discrepancies arise from competing effects of antiaromatic destabilization vs. conjugation stabilization. Multireference methods (e.g., CASSCF) or adaptive natural density partitioning (AdNDP) analyze electron delocalization in non-planar systems. For example, DFT studies on 1-azacyclohepta-1,2,4,6-tetraene reveal partial antiaromaticity mitigated by non-classical conjugation pathways . Experimental validation involves comparing calculated vs. observed NMR chemical shifts or reaction barriers.

Q. What mechanistic insights explain the interconversion between 5-methylcyclohepta-1,2,4,6-tetraene and its aza-analogs?

- Methodological Answer : Ring-expansion/contraction mechanisms are probed via isotopic labeling and time-resolved spectroscopy. For example, 2-pyridylnitrene rearranges to 1,3-diazacyclohepta-1,2,4,6-tetraene through a [1,2]-shift, monitored via femtosecond transient absorption . Computational trajectory simulations (e.g., molecular dynamics with DFT) identify transition states and energy barriers. Substituent effects (e.g., methyl groups) are modeled to assess steric/electronic influences on pathway selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.